4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
Description
4-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-chlorophenyl group at the C5 position and an N-linked 1,3-thiazol-2-yl moiety via a butanamide chain. The Z-configuration of the exocyclic double bond at C5 is critical for its structural stability and biological interactions. This compound shares structural motifs common in bioactive molecules, including a sulfanylidene group (C=S) and a ketone (C=O) at C4, which are known to enhance electronic delocalization and binding affinity to biological targets .
Properties
IUPAC Name |
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S3/c18-12-5-3-11(4-6-12)10-13-15(23)21(17(24)26-13)8-1-2-14(22)20-16-19-7-9-25-16/h3-7,9-10H,1-2,8H2,(H,19,20,22)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBMNJTAIYRRW-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, anticancer, anti-inflammatory, and antiviral properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 369.89 g/mol. The structural complexity of this compound contributes to its biological activity, particularly due to the presence of thiazolidinone and thiazole moieties.
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance:
- Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) against this gram-positive bacterium ranging from 16 to 32 mg/ml .
- Bacillus subtilis : No significant antibacterial effect was observed against this strain .
Anticancer Activity
Thiazolidinone derivatives have been shown to inhibit various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have indicated that derivatives can inhibit apoptosis signal-regulating kinase 1 (ASK1), which is associated with various cancers .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Chloroquine-sensitive Plasmodium falciparum (3D7) | 35.0 | |
| Chloroquine-resistant Plasmodium falciparum (K1) | 151.4 |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and blocking NF-kB activation. This suggests potential therapeutic applications in inflammatory diseases .
Antiviral Activity
Research has shown that thiazolidinone derivatives can inhibit viral proteases, which are critical for viral replication:
- Dengue Virus Protease : The compound has been tested against the NS2B-NS3 protease, showing promising results in inhibiting viral replication .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazolidinone derivatives:
- Antimicrobial Screening : A study assessed the antimicrobial efficacy of various thiazolidinones against multiple pathogens, confirming the compound's effectiveness against certain strains of bacteria and fungi .
- Cytotoxicity Assessment : In vitro studies on VERO cell lines showed that while the compound has cytotoxic effects, it varies significantly across different cell types, indicating selective toxicity that could be harnessed for therapeutic purposes .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinones suggest that modifications to the thiazole and chlorophenyl groups can enhance biological activity, providing a pathway for developing more potent derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 463.4 g/mol. Its structure features a thiazolidine core with multiple functional groups, including a pyrrolidine ring and various substituents that contribute to its biological activity.
Research indicates that compounds derived from thiazolidinones exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiazolidinone derivatives have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/ml .
- Anticancer Properties : Several studies have highlighted the potential of thiazolidinone derivatives in cancer treatment. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation and angiogenesis, showing promising results in vitro against various human cancer cell lines .
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on specific enzymatic targets, including serine proteases associated with viral infections such as Dengue virus and bacterial transferases .
Case Studies
Several case studies illustrate the applications of thiazolidinone derivatives:
- Antimalarial Activity : Research has demonstrated that certain thiazolidinone derivatives exhibit antimalarial properties against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The IC50 values indicate varying levels of efficacy depending on the strain .
- Antituberculosis Activity : While some derivatives have shown activity against tuberculosis bacteria, their effectiveness is generally lower compared to established treatments like Isoniazid .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Core
The sulfanylidene (C=S) group undergoes nucleophilic substitution, particularly at the sulfur atom. This reactivity is exploited to modify the thiazolidinone scaffold:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Thiol displacement | Amines (e.g., benzylamine), DMF, 80°C | Replacement of sulfanylidene with amine, forming 4-oxo-thiazolidin-2-amine derivatives | |
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DCM | S-alkylated thiazolidinones (e.g., methylthio derivatives) |
The reaction with amines proceeds via nucleophilic attack at the electrophilic sulfur, yielding stable thioamide derivatives. This modification is critical for tuning bioactivity.
Electrophilic Addition to the Exocyclic Double Bond
The Z-configured methylidene group participates in electrophilic addition and cycloaddition reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Bromination | Br₂ in CCl₄, 0°C | Dibromo adduct at the exocyclic double bond | |
| Diels-Alder reaction | Maleic anhydride, toluene, reflux | Cycloadducts with enhanced stereochemical complexity |
The electron-deficient exocyclic double bond facilitates regioselective additions, enabling functionalization for drug-design applications.
Oxidation and Reduction Reactions
The sulfanylidene group and conjugated system are redox-active:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Oxidation (S→O) | H₂O₂, AcOH, 50°C | Sulfone derivatives (C=O replaces C=S) | |
| Hydrogenation | H₂, Pd/C, MeOH | Saturated thiazolidinone with reduced exocyclic double bond |
Oxidation to sulfones enhances metabolic stability, while hydrogenation alters conformational flexibility.
Hydrolysis Under Acidic/Basic Conditions
The amide and thiazolidinone moieties hydrolyze under extreme pH:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 12h | Cleavage of the butanamide chain to form carboxylic acid and 2-aminothiazole | |
| Basic hydrolysis | NaOH (1M), EtOH, reflux | Ring-opening of thiazolidinone to thioamide intermediates |
Hydrolysis studies inform stability profiles and degradation pathways under physiological conditions.
Thiol-Disulfide Exchange
The sulfanylidene group participates in thiol-mediated redox reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Disulfide formation | Glutathione, pH 7.4, 37°C | Mixed disulfide conjugates with cellular thiols |
This reactivity suggests potential for prodrug strategies or interactions with biological thiols.
Comparative Reactivity of Thiazolidinone Derivatives
Structural analogs highlight the influence of substituents on reactivity:
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolidinone Derivatives
Key Observations :
Key Findings :
- The target compound’s 4-chlorophenyl group is associated with antimicrobial activity in related analogs (e.g., triazole-thiones in ), though direct data for the target compound is lacking .
Spectroscopic and Computational Analysis
Table 3: Spectral and Electronic Properties
Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide?
- Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and aromatic aldehydes in DMF-acetic acid (1:2 v/v) for 2–3 hours. For example, similar thiazolidinone derivatives were synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and 4-chlorobenzaldehyde under acidic conditions, followed by recrystallization . Optimization of solvent ratios (e.g., DMF-ethanol vs. DMF-acetic acid) may improve yield and purity.
Q. How can the stereochemical configuration (Z/E) of the 4-chlorophenylmethylidene group be confirmed?
- Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For analogous compounds, NOE correlations between the 4-chlorophenyl proton and the thiazolidinone ring protons confirm the (Z)-configuration . Additionally, single-crystal X-ray diffraction (as in ) provides definitive evidence of spatial arrangement.
Q. What analytical techniques are suitable for characterizing the thiazolidinone core?
- Answer :
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
- 1H/13C NMR : Key signals include the methylidene proton (δ ~7.8–8.2 ppm) and carbonyl carbons (δ ~165–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) arising from solvent polarity or tautomerism be resolved?
- Answer : Solvent-induced shifts are common in polar aprotic solvents like DMSO-d5. For example, the thione-thiol tautomerism in thiazolidinones can lead to variable proton signals. Controlled experiments in deuterated chloroform (CDCl3) or D2O-exchanged DMSO-d6 reduce ambiguity. Computational methods (e.g., DFT calculations) can model tautomeric equilibria and predict dominant forms .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
- Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4).
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) on the butanamide side chain may enhance solubility without compromising activity .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .
Q. What mechanistic insights exist for the compound’s potential biological activity (e.g., enzyme inhibition)?
- Answer : The thiazolidinone-thiazole scaffold is known to target enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases. Molecular docking studies suggest the 4-chlorophenyl group occupies hydrophobic pockets, while the sulfanylidene moiety chelates catalytic metal ions (e.g., Zn²+ in metalloproteases) . Validate hypotheses via enzyme inhibition assays (e.g., IC50 determination) and structure-activity relationship (SAR) studies.
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
- Answer :
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate isomers. Monitor for [M+Na]+ adducts.
- Reaction monitoring : In situ FT-IR or Raman spectroscopy tracks intermediate formation (e.g., hydrazone vs. thiosemicarbazone) .
- Temperature control : Lowering reaction temperatures (e.g., 60°C vs. reflux) reduces side reactions like Michael adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
